molecular formula C8H17NO2 B13162028 (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol

(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol

Cat. No.: B13162028
M. Wt: 159.23 g/mol
InChI Key: ZJIACOLAYSOAJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 2-methylpyrrolidine with ethyl alcohol under acidic conditions to introduce the ethoxy group . The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often employ continuous flow synthesis techniques. These methods enhance the efficiency and selectivity of the reactions, allowing for large-scale production . Microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, influencing their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(4-ethoxy-2-methylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C8H17NO2/c1-3-11-7-4-8(2,6-10)9-5-7/h7,9-10H,3-6H2,1-2H3

InChI Key

ZJIACOLAYSOAJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(NC1)(C)CO

Origin of Product

United States

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